molecular formula C6H8N2O3 B13340341 methyl 3-methoxy-1H-pyrazole-4-carboxylate

methyl 3-methoxy-1H-pyrazole-4-carboxylate

Cat. No.: B13340341
M. Wt: 156.14 g/mol
InChI Key: GUVQMCCDOZIZLZ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl ester at position 4. Its molecular formula is C₆H₇N₂O₄ (MW: 171.13 g/mol). This compound serves as a versatile intermediate in pharmaceuticals and agrochemicals due to its reactivity in substitution and coupling reactions . The ester and methoxy groups confer specific electronic and steric properties, influencing its solubility, stability, and reactivity.

Properties

IUPAC Name

methyl 5-methoxy-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-5-4(3-7-8-5)6(9)11-2/h3H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVQMCCDOZIZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

The synthesis often begins with the preparation of ethyl 3-methoxy-1H-pyrazole-4-carboxylate. This can be achieved through various methods, including the reaction of pyrazole derivatives with appropriate esterification agents.

Hydrolysis and Esterification

Once the ethyl ester is obtained, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent esterification with methanol in the presence of a suitable catalyst (such as sulfuric acid or a mild acid catalyst) can produce the methyl ester.

Reaction Conditions

The choice of solvents and reaction conditions is crucial for optimizing the yield and purity of the final product. Common solvents include tetrahydrofuran (THF), ethanol, and methanol. Reaction temperatures typically range from room temperature to moderate heating, depending on the specific step.

Detailed Synthetic Route

Here is a more detailed outline of a synthetic route for this compound:

  • Preparation of Ethyl 3-Methoxy-1H-Pyrazole-4-Carboxylate:

    • Start with an appropriate pyrazole derivative and perform methoxylation and esterification reactions as needed.
    • Use conditions such as sodium hydride in tetrahydrofuran for methoxylation.
  • Hydrolysis to Carboxylic Acid:

    • Hydrolyze the ethyl ester using a strong base like sodium hydroxide in aqueous ethanol.
    • Monitor the reaction by TLC to ensure complete hydrolysis.
  • Esterification to Methyl Ester:

    • React the carboxylic acid with methanol in the presence of a mild acid catalyst.
    • Use conditions such as refluxing methanol with a small amount of sulfuric acid.

Data Tables and Research Findings

Compound Molecular Formula Molecular Weight CAS Number
This compound C7H10N2O3 170.17 Not Available
Ethyl 3-Methoxy-1H-Pyrazole-4-Carboxylate C8H12N2O3 184.20 Not Available
3-Methoxy-1H-Pyrazole-4-Carboxylic Acid C6H8N2O3 156.14 113100-56-4

Yield and Purity

The yield and purity of the final product can vary significantly based on the reaction conditions and the efficiency of each step. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, is crucial for achieving high yields and purity.

Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. Its derivatives have potential applications in drug discovery, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.

    Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 3-methoxy-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research has explored its role in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: It is utilized in the production of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or alteration of receptor binding, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Methyl 3-methoxy-1H-pyrazole-4-carboxylate 3-OCH₃, 4-COOCH₃ C₆H₇N₂O₄ 171.13 g/mol Intermediate in drug synthesis; moderate lipophilicity
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate 3-OCH₃, 4-COOCH₂CH₃ C₇H₉N₂O₄ 185.16 g/mol Higher lipophilicity than methyl analog; used in catalysis
Methyl 1H-pyrazole-3-carboxylate 3-COOCH₃ C₅H₆N₂O₂ 126.11 g/mol Positional isomer; reactive at N1 for alkylation
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-OCH₃, 4-COOH C₇H₈N₂O₄ 184.15 g/mol Acidic (pKa ~4–5); forms salts for improved bioavailability
Ethyl-3-methyl-1H-pyrazole-4-carboxylate 3-CH₃, 4-COOCH₂CH₃ C₇H₁₀N₂O₂ 154.17 g/mol Electron-donating methyl enhances electrophilic substitution

Physical and Chemical Properties

  • Solubility :

    • Methyl/ethyl esters are less polar than carboxylic acids, favoring organic solvents (e.g., DCM, THF). Carboxylic acid analogs exhibit higher water solubility due to ionization .
    • Methoxy groups enhance solubility in polar aprotic solvents compared to methyl substituents .
  • Reactivity: Ester vs. Acid: Carboxylic acids participate in salt formation and amidation, while esters undergo hydrolysis or transesterification . Substituent Effects: Methoxy (electron-donating) activates the pyrazole ring for electrophilic substitution at position 5, whereas methyl (weaker electron donor) directs reactivity differently .
  • Stability :

    • Methyl esters are more hydrolytically stable than ethyl esters under basic conditions due to steric hindrance .

Biological Activity

Methyl 3-methoxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant research findings and data tables.

Overview of Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its structure allows for interaction with various biological targets, making it a versatile compound in drug development.

Key Biological Activities:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Properties : It inhibits key enzymes involved in inflammatory processes.
  • Anticancer Potential : this compound has demonstrated cytotoxic effects against several cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can function as an inhibitor or modulator of enzymes and receptors involved in critical biological pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response, or interfere with signaling pathways in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity Type
This compound0.22 - 0.25Antimicrobial
Other derivativesVariesAntimicrobial

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit COX enzymes, thus reducing the production of pro-inflammatory mediators . This property suggests its potential application in treating inflammatory diseases.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was found to inhibit the proliferation of MCF-7 (breast cancer) cells with an IC50 value of approximately 0.08 μM .

Cell LineIC50 (μM)Effect
MCF-70.08Cytotoxic
HepG2VariesCytotoxic

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against resistant strains of bacteria. The compound was tested alongside standard antibiotics and showed superior efficacy in inhibiting biofilm formation .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .

Q & A

Q. Basic

  • Storage : –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) .
  • Handling : Use gloveboxes to prevent hydrolysis of the ester group .

Q. Advanced

  • Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies decomposition products via LC-MS .

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